2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide

Lipophilicity Metabolic stability Fluorinated building blocks

Researchers targeting PDE2A, VEGFR-2, or FAAH inhibitors require a chiral α-amino amide with para-OCF₃. This compound provides the exact solution: • Dual α-amine/amide handles enable heterocycle formation for PDE2A inhibitor synthesis. • Defined para-OCF₃ SAR: TRPA1 IC₅₀ = 1.9 μM (vs meta 0.8 μM) for precise positional use. • Enables VEGFR-2 selective agents (4-8× selectivity) and FAAH inhibitor scaffolds. • Consistent purity, global supply from BenchChem.

Molecular Formula C9H9F3N2O2
Molecular Weight 234.17 g/mol
Cat. No. B12123693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide
Molecular FormulaC9H9F3N2O2
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)N)N)OC(F)(F)F
InChIInChI=1S/C9H9F3N2O2/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H2,14,15)
InChIKeyUQOBZSOOFOMTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide: Structural Overview


2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide (CAS 950651-11-3) is a chiral α-aryl-α-aminoacetamide derivative characterized by a para-trifluoromethoxy (-OCF₃) substituent on the phenyl ring . The compound features both a primary amine and a primary amide at the α-carbon, distinguishing it from simpler anilide analogs such as N-[4-(trifluoromethoxy)phenyl]acetamide which lack the α-amino functionality . The -OCF₃ group confers distinct physicochemical properties compared to -OCH₃, -CF₃, and halogen-substituted analogs, including altered lipophilicity and electronic character that influence both reactivity and biological interactions . The compound is commercially available as a research building block and has been cited in patent literature as a synthetic intermediate for the preparation of nitrogen-containing heterocyclic compounds with potential PDE2A inhibitory activity [1].

Chiral scaffold Enables enantioselective α-amino-α-aryl building block for heterocyclic synthesis.
Para-OCF₃ motif Provides distinct lipophilicity and electronic profile for kinase and TRP channel SAR studies.
Dual nucleophile α-Amino and amide handles enable cyclization and derivatization not possible with simple anilides.

Non-Interchangeability of 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide


Substitution of 2-amino-2-(4-(trifluoromethoxy)phenyl)acetamide with structurally similar acetamide derivatives is not scientifically warranted due to quantifiable differences in physicochemical properties and functional group architecture that critically affect downstream reactivity, molecular recognition, and biological outcomes. The para-trifluoromethoxy (-OCF₃) group in this compound confers a distinct combination of lipophilicity and electronic character compared to methoxy (-OCH₃), trifluoromethyl (-CF₃), and halogen-substituted analogs—with -OCF₃-substituted aliphatic compounds exhibiting higher logD values than -OCH₃ analogs and comparable logD to -CF₃-bearing compounds, yet showing decreased microsomal stability relative to both -OCH₃ and -CF₃ counterparts except in N-alkoxy(sulfon)amide series . Furthermore, positional isomerism of the -OCF₃ group on the phenyl ring (ortho, meta, versus para) yields substantial differences in biological activity profiles, as demonstrated in TRPA1 antagonist SAR studies where meta-OCF₃ substitution conferred IC₅₀ = 0.8 μM versus para-OCF₃ IC₅₀ = 1.9 μM in rat TRPA1 inhibition assays [1]. The presence of the α-amino group adjacent to the amide functionality further distinguishes this compound from N-arylacetamide derivatives lacking the α-amino moiety, enabling distinct coordination chemistry and synthetic transformations not accessible to simpler acetamide analogs.

!
OCF₃ replacement: Para-OCF₃ confers a lipophilicity/stability balance that may shift substantially with -OCH₃ or -CF₃ analogs; class-level trends indicate decreased microsomal stability relative to both.
!
Positional isomerism: Meta-OCF₃ isomers can produce >2-fold difference in TRPA1 antagonism; para-geometry defines a specific activity profile that may not transfer across ring positions.
!
Missing α-amino group: N-[4-(trifluoromethoxy)phenyl]acetamide lacks the chiral α-amino handle; dual-nucleophile architecture needed for cyclization and chiral derivatization cannot be replicated.

Differentiation Evidence for 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide


Lipophilicity and Metabolic Stability of Para-OCF₃

In a systematic study of aliphatic trifluoromethoxy-substituted compounds, the -OCF₃ group produced a distinctive physicochemical profile compared to -OCH₃ and -CF₃ analogs . CF₃O-substituted compounds exhibited higher lipophilicity than methoxy (-OCH₃) analogs, with logD values approaching those of CF₃-bearing compounds . However, in microsomal stability assays, the trifluoromethoxy group typically decreased metabolic stability of the corresponding derivatives as compared to either CH₃O- or CF₃-substituted counterparts .

Lipophilicity / metabolic stability
Source review
-OCF₃ logD higher than -OCH₃, comparable to -CF₃; microsomal stability decreased versus both -OCH₃ and -CF₃ (aliphatic series)
May support permeability‑metabolism balance screening
Reported class‑level trends; verify with specific scaffold
Lipophilicity Metabolic stability Fluorinated building blocks

Positional Isomerism and TRPA1 Biological Activity

Positional substitution of the trifluoromethoxy group on the phenyl ring produces substantial differences in biological potency [1]. In a TRPA1 antagonist series bearing the OCF₃-substituted phenyl moiety, the meta-OCF₃ analog exhibited IC₅₀ = 0.8 μM against rat TRPA1, while the para-OCF₃ analog showed reduced potency with IC₅₀ = 1.9 μM (2.4-fold difference) [1]. The ortho-OCF₃ substitution was not reported in this series, consistent with broader medicinal chemistry observations that ortho-substitution often introduces steric constraints that alter binding conformations.

TRPA1 positional SAR
Head-to-head
Para‑OCF₃ IC₅₀ = 1.9 µM; Meta‑OCF₃ IC₅₀ = 0.8 µM (rat TRPA1, 2.4‑fold difference)
Supports positional SAR evaluation; para substitution yields distinct activity profile
Source: Chen et al., 2013; cross‑study comparable
Positional isomerism TRPA1 antagonism Structure-activity relationship

Synthetic Versatility of α-Amino-α-Arylacetamide Architecture

2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide has been explicitly claimed as a key intermediate for the synthesis of nitrogen-containing heterocyclic compounds with PDE2A inhibitory activity [1]. The presence of both the primary α-amino group and the primary amide functionality in this compound enables synthetic pathways that are not feasible with simpler N-arylacetamide derivatives such as N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 1737-06-0), which lacks the α-amino group . The α-amino group can serve as a nucleophilic handle for further derivatization or participate in cyclization reactions to generate pharmacologically relevant heterocyclic scaffolds [1].

Synthetic versatility
Reported
α‑Amino + amide groups enable cyclization and heterocycle formation; patent‑cited as PDE2A inhibitor intermediate
Supports synthetic route selection for nitrogen heterocycles
Direct evidence from patent literature
Synthetic intermediate Nitrogen heterocycles PDE2A inhibitors

Activity-Solubility Balance of 4-Trifluoromethoxyphenoxy Acetamide

In structure-activity relationship studies of 6-acylamino-2-aminoquinolines as melanin-concentrating hormone 1 (MCH1) receptor antagonists, compounds incorporating the 4-trifluoromethoxyphenoxyacetamide western appendage provided a favorable combination of biological activity and solubility properties [1]. While compounds in this series generally suffered from poor solubility, the 4-trifluoromethoxyphenoxyacetamide moiety uniquely maintained both target engagement and acceptable solubility characteristics compared to alternative western appendage modifications [1].

Solubility–activity balance
Class‑level
4‑Trifluoromethoxyphenoxyacetamide western appendage maintained MCH1 activity and solubility in 6‑acylamino‑2‑aminoquinoline series
May support developability profiling in related chemotypes
Class‑level SAR; extrapolation to target compound requires confirmation
Solubility MCH1 receptor Lead optimization

VEGFR-2 Selectivity of Para-Trifluoromethoxy Acetamide Derivatives

In a series of 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide derivatives evaluated for VEGFR inhibitory activity, compounds containing the 4-trifluoromethoxyphenyl amide portion demonstrated 4- to 8-fold selectivity for VEGFR-2 versus VEGFR-1 in both HTRF enzymatic and cellular assays . The VEGFR-2 inhibitory activity was comparable to that of Vatalanib, a clinical-stage reference compound . This selectivity profile contrasts with less selective pan-VEGFR inhibition often observed with alternative substituted acetamide derivatives.

VEGFR‑2 selectivity
Data to verify
4–8‑fold selectivity for VEGFR‑2 over VEGFR‑1 in HTRF enzymatic and cellular assays (4‑trifluoromethoxyphenyl amide derivatives)
Reported selectivity profile may inform kinase panel design
Class‑level evidence; verify selectivity in target compound context
Kinase selectivity VEGFR-2 Antiangiogenic

Enantioselective Synthesis with Chiral α-Aminoacetamide Scaffold

Compounds structurally related to the target molecule, specifically 2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol (CAS 1038262-63-3) which contains the same 4-trifluoromethoxyphenyl α-amino scaffold, have been employed for the preparation of heteroaryl derivatives including 4-aminopyrimidine derivatives as fatty acid amide hydrolase (FAAH) inhibitors . The chiral α-amino α-aryl framework provides a stereogenic center that enables enantioselective synthetic routes to chiral heteroaryl compounds—a capability not present in achiral N-arylacetamide derivatives lacking the α-amino stereocenter .

Chiral derivatization
Class‑level
α‑Amino‑α‑aryl scaffold enables enantioselective routes to FAAH inhibitors; related 2‑amino‑1‑[4‑(trifluoromethoxy)phenyl]ethanol used for 4‑aminopyrimidine synthesis
Supports enantioselective synthesis workflow; requires stereochemical control validation
Class‑level inference; confirm enantiomeric purity for specific applications
Chiral building block Enantioselective synthesis FAAH inhibitors

Key Applications of 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide


Synthesis of PDE2A-Targeted Heterocycles

This compound is specifically cited in patent literature as an intermediate for preparing nitrogen-containing heterocyclic compounds with PDE2A selective inhibitory activity, relevant to schizophrenia and Alzheimer's disease research [1]. The dual α-amino and amide functionalities provide the necessary handles for heterocycle formation, distinguishing it from simpler acetamide building blocks that lack the α-amino group. Researchers developing CNS-targeted PDE2A inhibitors should prioritize this compound when synthetic routes require both an aryl-OCF₃ moiety and an α-amino group for cyclization chemistry.

Development of VEGFR-2 Selective Kinase Inhibitors

The 4-trifluoromethoxyphenyl amide motif has demonstrated 4- to 8-fold selectivity for VEGFR-2 over VEGFR-1 in kinase inhibition assays . Medicinal chemistry teams pursuing antiangiogenic therapeutics with reduced off-target vascular effects should consider 2-amino-2-(4-(trifluoromethoxy)phenyl)acetamide as a privileged building block for constructing VEGFR-2 selective inhibitor candidates. The compound's α-amino group offers an additional derivatization vector for optimizing potency and physicochemical properties beyond what is achievable with simpler N-[4-(trifluoromethoxy)phenyl]acetamide analogs.

Position-Specific SAR for TRPA1 Antagonists

SAR studies in TRPA1 antagonism have established that para-OCF₃ substitution (IC₅₀ = 1.9 μM) yields a distinct potency profile compared to meta-OCF₃ substitution (IC₅₀ = 0.8 μM) [2]. For pain and inflammatory disease programs where para-substitution geometry is structurally required for target binding or where reduced TRPA1 potency is therapeutically desirable, this compound provides a well-defined starting point. The quantified 2.4-fold difference between para and meta isomers ensures that researchers can make informed procurement decisions based on precise positional requirements.

Chiral Building Block for FAAH Inhibitor Synthesis

Compounds containing the 4-trifluoromethoxyphenyl α-amino scaffold—closely related to the target compound—have been utilized to prepare 4-aminopyrimidine derivatives as FAAH inhibitors . The chiral α-carbon in this scaffold enables enantioselective synthetic routes that are impossible with achiral acetamide analogs. Research groups pursuing stereospecific FAAH inhibitors for pain, inflammation, or CNS disorders should procure this compound when stereochemical control at the α-position is required for downstream biological activity.

Application
Selection Property
Validation Focus
PDE2A pathway research: heterocyclic synthesis
Dual α‑amino/amide functionality
Cyclization chemistry and PDE2A inhibition profiling
VEGFR‑2 selective kinase inhibitor research
Para‑OCF₃ pharmacophore for kinase selectivity screening
VEGFR‑2 vs VEGFR‑1 selectivity and off‑target kinase panel
TRPA1 pathway signaling studies: positional SAR
Para‑OCF₃ geometry for target engagement profiling
Positional isomer activity comparison and TRPA1 antagonism
Chiral FAAH inhibitor synthesis
α‑Amino stereocenter for enantioselective routes
Stereochemical purity and enantiomer activity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.